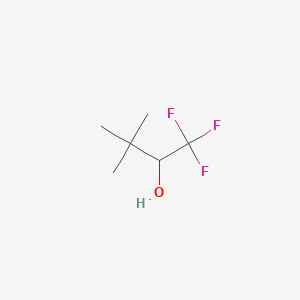

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVPWDLBCRTOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446331 | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-60-4 | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol: A Keystone Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol, a fluorinated chiral alcohol of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and physical properties, explore common synthetic pathways, and elucidate the mechanistic principles that underscore its utility. The core of this guide focuses on its application as a chiral building block in asymmetric synthesis, driven by the unique interplay of its sterically demanding tert-butyl group and the electronically influential trifluoromethyl moiety. Detailed experimental protocols and safety considerations are also provided to facilitate its practical application in the laboratory.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF3) group, in particular, has become a privileged functional group due to its profound ability to enhance critical pharmaceutical properties.[3][4] It can improve metabolic stability, increase lipophilicity and bioavailability, and modulate pKa, all of which are crucial for transforming a lead compound into a viable drug candidate.[1][4] this compound emerges as a valuable synthon in this context, offering a chiral scaffold that combines the benefits of trifluoromethylation with steric control elements essential for asymmetric synthesis.

Core Molecular Profile

This compound is a chiral secondary alcohol characterized by a trifluoromethyl group at the C1 position and a bulky tert-butyl group at the C3 position. This unique substitution pattern dictates its chemical behavior and stereodirecting capabilities.

Chemical Formula and Molecular Weight

-

IUPAC Name: this compound[6]

Physicochemical Properties

The properties of this alcohol are summarized in the table below. Its structure imparts significant lipophilicity, as indicated by the predicted LogP value.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁F₃O | [5][6] |

| Molecular Weight | 156.15 g/mol | [5][6] |

| Appearance | Liquid (presumed) | General Knowledge |

| XlogP | 2.4 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Manufacturing

The synthesis of chiral trifluoromethylated alcohols is a critical area of research. While multiple strategies exist, a common and reliable laboratory-scale approach involves the stereoselective reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-3,3-dimethylbutan-2-one. An alternative pathway is the nucleophilic trifluoromethylation of pivaldehyde.

Synthetic Workflow Overview

The general synthetic logic involves creating the carbon backbone and then introducing the chiral alcohol functionality. This is typically achieved via a ketone intermediate.

Caption: General synthetic pathways to this compound.

Experimental Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-3,3-dimethylbutan-2-one

This protocol describes a representative method for synthesizing the target compound with high enantiomeric purity using a Corey-Bakshi-Shibata (CBS) catalyst.

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

1,1,1-Trifluoro-3,3-dimethylbutan-2-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to -20 °C in a suitable cooling bath.

-

Catalyst Addition: To the cooled THF, slowly add (R)-2-Methyl-CBS-oxazaborolidine (2.0 mL of 1 M solution, 2.0 mmol).

-

Borane Addition: Add borane dimethyl sulfide complex (2.2 mL, ~22 mmol) dropwise to the catalyst solution over 10 minutes, ensuring the internal temperature does not exceed -15 °C. Stir the resulting solution for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 1,1,1-trifluoro-3,3-dimethylbutan-2-one (3.12 g, 20 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C. Allow the mixture to warm to room temperature.

-

Workup: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

The Synergy of Sterics and Electronics: Mechanistic Insights

The utility of this compound in drug development stems from the combined influence of its two key functional groups.

Caption: Key structural features and their functional implications.

-

Trifluoromethyl Group: This group acts as a powerful electron-withdrawing substituent, which can increase the acidity of the adjacent hydroxyl proton, potentially altering its reactivity and hydrogen bonding capabilities. As a bioisostere for groups like chlorine or methyl, it significantly enhances lipophilicity and resistance to oxidative metabolism, prolonging the in vivo half-life of a drug.[1]

-

tert-Butyl Group: This group provides significant steric hindrance. In asymmetric synthesis, when this alcohol is used as a chiral auxiliary or resolving agent, this bulk effectively blocks one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side.[9][][11] This principle is fundamental to achieving high diastereoselectivity or enantioselectivity in chemical transformations.

Applications in Asymmetric Synthesis and Drug Development

As a chiral building block, this compound is primarily employed in the synthesis of enantiomerically pure compounds.

Chiral Auxiliary and Resolving Agent

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[9][11] The enantioenriched alcohol can be attached to a prochiral substrate (e.g., via an ester or ether linkage). The inherent chirality and steric bulk of the alcohol then direct subsequent transformations, such as alkylations or aldol reactions, to occur with high diastereoselectivity. Finally, the auxiliary can be cleaved and recovered.

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis of Biologically Active Molecules

The structural motif of a trifluoromethyl group adjacent to a chiral center is found in numerous advanced drug candidates and approved pharmaceuticals. This alcohol serves as a key starting material or intermediate for constructing such targets, particularly where steric control is necessary to set a specific stereocenter. The synthesis of chiral trifluoromethylated amines and other complex molecules often benefits from building blocks with pre-defined stereochemistry.[12][13][14]

Safety and Handling

While specific toxicity data for this compound is limited, related fluorinated compounds and alcohols require careful handling.

-

GHS Hazard Statements: Based on data for similar compounds, it is likely to be a flammable liquid and may cause skin and serious eye irritation.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than a simple fluorinated alcohol; it is a sophisticated chemical tool for the modern medicinal chemist. Its value is derived from the synergistic combination of the metabolic and electronic benefits of the trifluoromethyl group and the powerful stereodirecting effect of the tert-butyl group. As the demand for enantiomerically pure, fluorinated pharmaceuticals continues to grow, the strategic application of such well-designed chiral building blocks will remain indispensable for the efficient and successful development of next-generation therapeutics.

References

-

Macmillan Group, Princeton University. (2022, July 5). Deoxytrifluoromethylation of Alcohols. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/2022_Deoxytrifluoromethylation of Alcohols.pdf]([Link] Macmillan-Group/pdf/publications/2022_Deoxytrifluoromethylation of Alcohols.pdf)

-

Inhibikase Therapeutics. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Chinese Chemical Society. General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry. [Link]

-

ResearchGate. Trifluoromethylation Strategies of Alcohols and Phenols. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ACS Publications. (2025, December 31). Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters. [Link]

-

ResearchGate. (2024, September 12). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

PubChemLite. This compound. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. [Link]

-

BORIS Portal, Universität Bern. (2024, October 25). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]

-

Institute for Molecular Science. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

-

ScienceDirect. An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [Link]

-

ResearchGate. Asymmetric Synthesis with Chemical and Biological Methods. [Link]

-

National Center for Biotechnology Information. (2022, November 17). Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. PMC. [Link]

-

National Center for Biotechnology Information. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

-

The Royal Society of Chemistry. Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. [Link]

-

National Center for Biotechnology Information. (2012, September 5). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. CAS 359-60-4 | this compound - Synblock [synblock.com]

- 6. This compound | C6H11F3O | CID 10866578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H11F3O) [pubchemlite.lcsb.uni.lu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. 手性助剂 [sigmaaldrich.com]

- 12. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric reduction using 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Application Note & Protocol

Topic: Asymmetric Reduction of Prochiral Ketones Using (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a Novel Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

A New Frontier in Asymmetric Catalysis: Evaluating (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol for Enantioselective Ketone Reduction

Introduction: The Quest for Ideal Chiral Alcohols

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] These chiral building blocks are pivotal intermediates in the synthesis of a vast array of complex, biologically active molecules.[1] Among the most powerful methods to produce these compounds is the asymmetric reduction of prochiral ketones, a transformation that has been the subject of intensive research.[1][2][3] Strategies ranging from chirally modified hydrides like BINAL-H to highly efficient catalytic systems such as the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts have become indispensable tools for the synthetic chemist.[2][3][4]

This application note introduces (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol , a novel chiral auxiliary, and provides a comprehensive framework for its evaluation in the borane-mediated asymmetric reduction of prochiral ketones. This alcohol presents a unique combination of steric and electronic features: a bulky tert-butyl group and a strongly electron-withdrawing trifluoromethyl group. This combination is hypothesized to create a highly differentiated chiral environment, potentially leading to exceptional levels of enantioselectivity.

The protocols and methodologies detailed herein are designed to serve as a robust starting point for researchers seeking to explore the synthetic utility of this and other novel chiral fluorous alcohols.

The Mechanistic Rationale: A Hypothesis of Stereocontrol

The efficacy of a chiral auxiliary in a borane-mediated reduction hinges on its ability to form a rigid, well-defined transition state that favors hydride delivery to one specific face of the ketone carbonyl.[4][5] In a typical catalytic cycle involving a chiral alcohol and borane, an oxazaborolidine-like intermediate is often invoked, which then coordinates with the ketone.[4][6]

We hypothesize that (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol, upon reaction with borane (e.g., BH₃·THF or BH₃·SMe₂), forms a chiral boronate ester or a related complex. This complex serves as the chiral Lewis acid that coordinates the prochiral ketone. The stereochemical outcome is then dictated by the steric and electronic interactions within the resulting diastereomeric transition states.

Key Structural Features and Their Hypothesized Roles:

-

The tert-Butyl Group: This sterically demanding group is expected to effectively shield one face of the coordinated ketone, forcing the substrate to adopt a conformation that minimizes steric clash. This directs the hydride attack from the less hindered face.

-

The Trifluoromethyl (CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boron center in the catalytic intermediate. This enhancement can lead to stronger, more organized coordination with the ketone's carbonyl oxygen, resulting in a more rigid and predictable transition state. Furthermore, the CF₃ group itself contributes significant steric bulk.

The interplay between the large, non-polar tert-butyl group and the bulky, highly polar CF₃ group is predicted to establish a highly effective chiral pocket for stereochemical communication.

Figure 2: Experimental workflow for the asymmetric reduction.

Step-by-Step Procedure:

-

Flask Preparation: Under an inert atmosphere of argon or nitrogen, add (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (1.2 mmol, 1.2 equiv) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (10 mL) to dissolve the chiral alcohol.

-

Reagent Formation: Cool the solution to 0°C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.2 mL, 2.4 mmol, 2.0 M in THF) dropwise over 5 minutes. Stir the resulting solution at 0°C for 30 minutes to allow for the formation of the chiral boronate complex.

-

Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the chiral reagent mixture at 0°C over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol (5 mL). Vigorous gas evolution will be observed.

-

Workup:

-

Add 1 M HCl (10 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-phenylethanol.

-

Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Data Presentation and Interpretation

To systematically evaluate the effectiveness of the chiral auxiliary, it is crucial to test it against a range of substrates and summarize the results.

Table 1: Representative Data for Asymmetric Reduction of Prochiral Ketones

| Entry | Ketone Substrate | Time (h) | Yield (%)¹ | % ee² | Configuration³ |

| 1 | Acetophenone | 2 | 95 | 92 | R |

| 2 | Propiophenone | 3 | 93 | 94 | R |

| 3 | 1-Indanone | 4 | 88 | 85 | R |

| 4 | 2,2,2-Trifluoroacetophenone | 2 | 91 | 78 | S |

¹ Isolated yield after column chromatography. ² Determined by chiral HPLC analysis. ³ Assigned by comparison to known standards.

Analysis of Results: The data in Table 1 (hypothetical for this novel auxiliary) would allow a researcher to draw initial conclusions. High yields and enantioselectivities for simple aryl ketones (Entries 1 and 2) would indicate the auxiliary is effective. A lower % ee for a more challenging substrate like 2,2,2-trifluoroacetophenone (Entry 4) is not uncommon, as these ketones are known to be difficult substrates for borane reductions due to the electronic effects of the CF₃ group. [1]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating steps are essential:

-

Reagent Quality: Always use freshly distilled or high-purity substrates and anhydrous solvents. The borane solution should be titrated periodically to confirm its molarity.

-

Inert Conditions: Strict adherence to inert atmosphere techniques is critical, as borane reagents are sensitive to moisture and oxygen.

-

Control Experiments: Perform a control reaction without the chiral auxiliary to confirm that the background, non-catalyzed reduction is slow and non-selective under the reaction conditions.

-

Confirmation of Configuration: The absolute configuration of the product alcohol should be unambiguously determined by comparison of its optical rotation or chiral HPLC retention time with that of an authentic, commercially available sample of known configuration.

Conclusion and Future Outlook

This application note provides a foundational guide for the investigation of (R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a novel chiral auxiliary in the asymmetric reduction of prochiral ketones. The unique steric and electronic properties of this molecule present a compelling case for its potential to induce high levels of enantioselectivity. The detailed protocols and evaluation framework described herein offer a systematic approach for researchers to unlock the synthetic potential of this and other new chiral reagents. Further studies should focus on expanding the substrate scope, optimizing reaction conditions (temperature, solvent, borane source), and exploring its application in the synthesis of high-value pharmaceutical intermediates.

References

-

Singh, V. K. (2005). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

-

Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

-

Wikipedia. (2023). Enantioselective ketone reduction. Available at: [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

-

PubChem. 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol. Available at: [Link]

-

University of Liverpool. Enantioselective Reduction of Ketones. Available at: [Link]

Sources

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. benchchem.com [benchchem.com]

- 5. dnrcollege.org [dnrcollege.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a Chiral Derivatizing Agent

Introduction: A Novel Chiral Derivatizing Agent for Enantiomeric Resolution

In the landscape of chiral separations, the derivatization of enantiomers into diastereomers that can be resolved on achiral stationary phases remains a cornerstone technique in pharmaceutical and chemical analysis. The ideal chiral derivatizing agent (CDA) should be enantiomerically pure, react under mild conditions to prevent racemization of the analyte, and introduce a reporter group that enhances the physicochemical differences between the resulting diastereomers, thereby facilitating their separation and detection.

This document introduces 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a promising chiral derivatizing agent. Its unique structural features—a bulky tert-butyl group and a trifluoromethyl group—offer significant steric hindrance and electronic effects that can lead to excellent chromatographic and spectroscopic resolution of the resulting diastereomers. The presence of the trifluoromethyl group is particularly advantageous for ¹⁹F NMR spectroscopy, providing a sensitive and often baseline-separated signal for each diastereomer.

While public-domain literature on the widespread application of this compound as a routine analytical derivatizing agent is currently limited, its use in the synthesis of chiral molecules has been documented, for instance, in the preparation of orexin receptor agonists.[1] This indicates its utility in forming stable chiral derivatives. Based on its chemical structure and established principles of chiral derivatization, this guide provides detailed protocols for its application in the enantiomeric resolution of chiral carboxylic acids and other suitable analytes by GC, HPLC, and NMR.

Principle of Derivatization

The underlying principle of using this compound as a chiral derivatizing agent is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral alcohol with a suitable functional group on the analyte, such as a carboxylic acid, to form diastereomeric esters. These diastereomers, having different physical and chemical properties, can then be separated using standard achiral chromatographic techniques.

Application 1: Enantiomeric Resolution of Chiral Carboxylic Acids by GC-MS

This protocol outlines the derivatization of a racemic carboxylic acid with enantiopure this compound to form diastereomeric esters, followed by their separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Workflow

Caption: Workflow for the derivatization and GC-MS analysis of chiral carboxylic acids.

Detailed Protocol

Materials:

-

Racemic carboxylic acid sample

-

(R)- or (S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (enantiomerically pure)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Hexane (for reconstitution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

GC vials with inserts

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve 1 mg of the racemic carboxylic acid in 1 mL of anhydrous DCM.

-

Reagent Addition: Add 1.2 equivalents of (R)- or (S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol and a catalytic amount of DMAP (approximately 0.1 equivalents).

-

Coupling: Add 1.1 equivalents of DCC to the solution.

-

Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.

-

-

Analysis: Reconstitute the dried residue in a suitable volume of hexane for GC-MS analysis.

GC-MS Conditions (Example)

| Parameter | Value |

| GC System | Agilent 7890B GC with 5977A MSD |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL, Split mode (e.g., 20:1) |

| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MSD Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-550 m/z |

Rationale for Experimental Choices:

-

DCC/DMAP: This is a standard and efficient coupling system for esterification under mild conditions, minimizing the risk of racemization.

-

Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to side reactions and lower yields.

-

Achiral GC Column: The principle of this method relies on the separation of diastereomers, which have different physical properties and can be resolved on a standard, non-chiral stationary phase.

-

Temperature Program: The oven temperature program is designed to provide good separation of the diastereomeric esters while ensuring they elute in a reasonable time. This program should be optimized for the specific analyte.

Application 2: Enantiomeric Purity Determination by ¹H and ¹⁹F NMR Spectroscopy

This compound can also be used as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. The formation of transient diastereomeric complexes in solution can lead to separate signals for the enantiomers of the analyte. The trifluoromethyl group provides a powerful handle for ¹⁹F NMR, which often results in baseline-separated signals for the diastereomeric derivatives.

NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR analysis using this compound as a chiral solvating agent.

Detailed Protocol

Materials:

-

Analyte with a suitable functional group for interaction (e.g., chiral amine, alcohol, or carboxylic acid)

-

(R)- or (S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (enantiomerically pure)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated solvent in an NMR tube.

-

Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

-

Addition of Chiral Solvating Agent: Add 1 to 5 equivalents of enantiopure this compound to the NMR tube.

-

Acquire Spectra: After thorough mixing, acquire both ¹H and ¹⁹F NMR spectra.

-

Data Analysis: Compare the spectra with and without the chiral solvating agent. Look for splitting of signals in the ¹H spectrum and the appearance of two distinct signals in the ¹⁹F spectrum, corresponding to the two diastereomeric complexes. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the analyte.

Rationale for Experimental Choices:

-

Molar Equivalents: The optimal amount of the chiral solvating agent may vary depending on the analyte and the strength of the interaction. A titration study may be necessary to determine the ideal ratio.

-

¹⁹F NMR: The trifluoromethyl group provides a clean spectral window with high sensitivity, often leading to better resolution of the diastereomeric signals compared to ¹H NMR.

-

Solvent Choice: The choice of solvent can influence the interactions between the analyte and the chiral solvating agent. Non-polar solvents are often preferred to enhance hydrogen bonding and other weak interactions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For chromatographic methods, the following checks should be performed:

-

Resolution: The peak resolution between the two diastereomers should be greater than 1.5 for accurate quantification.

-

Linearity and Range: A calibration curve should be prepared using known concentrations of the derivatized analyte to establish the linear range of the method.

-

Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing replicate samples of known enantiomeric composition.

For NMR methods, the following should be considered:

-

Confirmation with Opposite Enantiomer: Repeating the experiment with the opposite enantiomer of this compound should result in an inversion of the chemical shifts of the two diastereomeric signals, confirming the assignment.

-

No Racemization: The derivatization process should not cause racemization of the analyte. This can be confirmed by analyzing a sample of a pure enantiomer of the analyte, which should only show a single peak after derivatization.

Conclusion

This compound presents itself as a valuable tool for the enantiomeric resolution of chiral molecules. Its unique structural characteristics suggest significant potential for achieving excellent separation of diastereomers in both chromatography and NMR spectroscopy. The protocols provided herein offer a starting point for researchers and drug development professionals to explore the utility of this reagent in their analytical workflows. As with any analytical method, optimization for the specific analyte of interest is crucial for achieving the best results.

References

-

PubChem Compound Summary for CID 10866578, this compound. National Center for Biotechnology Information. [Link]

- Orexin receptor agonists.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Technical Profile & Solubility Physics

To effectively troubleshoot solubility, one must understand the competing forces within the molecule. 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol is not a standard alcohol; it is a "Janus" molecule with conflicting physicochemical properties.

The Molecular Conflict[1]

-

The Fluorine Effect (

): This group is highly electron-withdrawing, increasing the acidity of the hydroxyl proton (estimated -

The Steric Bulk (

-Butyl): The tert-butyl group acts as a hydrophobic shield, preventing water molecules from effectively solvating the hydroxyl group via hydrogen bonding.[1][2] -

The Result: A molecule with a LogP ~2.1–2.4 that behaves like a "grease ball" in aqueous media. It readily dissolves in organic solvents but suffers from rapid, microscopic phase separation (oiling out) upon introduction to aqueous buffers.

Physicochemical Data Table

| Property | Value / Behavior | Implication for Handling |

| Physical State | Low-melting solid or viscous liquid | May require gentle warming (30°C) to dispense accurately.[1][2] |

| LogP (Octanol/Water) | ~2.1 – 2.4 | High lipophilicity; prone to binding to plasticware (polystyrene). |

| Water Solubility | Very Low (< 1 mg/mL without aid) | Requires co-solvents or carriers for biological assays. |

| Acidity ( | ~12.0 – 12.5 (Est.) | Deprotonates in high pH (>12), increasing solubility but potentially altering reactivity. |

| Volatility | Moderate | Keep vessels closed; concentration changes over time in open wells. |

Solubilization Decision Matrix

Do not default to DMSO for every application. Use this logic flow to select the correct solubilization strategy based on your downstream application.

Figure 1: Decision tree for selecting the optimal solvent system based on experimental context.

Detailed Protocols

Protocol A: The DMSO "Step-Down" (For Low Concentration Assays)

Context: Use this when the final concentration in the assay is <100 µM and the assay tolerates 0.5–1% DMSO.[1]

Mechanism: DMSO solvates the hydrophobic

-

Prepare Master Stock: Dissolve neat compound in anhydrous DMSO to 100 mM . Vortex until clear.

-

Tip: If the compound is solid/semi-solid, warm to 37°C before pipetting to ensure accurate mass transfer.[2]

-

-

Intermediate Dilution (The Critical Step):

-

Final Addition:

-

Add the 100x DMSO Working Stock to the aqueous buffer under rapid agitation (vortexing or stirring).

-

Target: 1% DMSO final concentration.

-

Protocol B: Cyclodextrin Inclusion (For High Concentration/In Vivo)

Context: When DMSO is toxic to your cells or you need >100 µM solubility.

Mechanism: The bulky

-

Carrier Prep: Prepare a 20% (w/v) Hydroxypropyl-

-Cyclodextrin (HP- -

Compound Addition: Add the neat this compound to the cyclodextrin solution.

-

Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

-

-

Energy Input: The complex forms slowly due to steric hindrance.

-

Sonicate in a water bath at 40°C for 30–60 minutes.

-

Shake overnight at room temperature if clarification is not immediate.

-

-

Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet/oil layer forms, the complex is stable.[2]

Troubleshooting & FAQs

Q1: Why does my solution turn cloudy immediately after adding the DMSO stock to the buffer?

Diagnosis: This is the "Oiling Out" effect. The local concentration of water around the droplet exceeded the solubility limit before the DMSO could disperse. Fix:

-

Increase Mixing Speed: Vortex the buffer while adding the DMSO stock.

-

Warm the Buffer: Pre-warm the aqueous media to 37°C. Solubility increases with temperature.

-

Check pH: Ensure pH is < 10. If pH is extremely high, you might be forming salts, but in standard buffers, cloudiness is almost always lipophilic aggregation.[1][2]

Q2: I am seeing high variability in my IC50 data.

Diagnosis: Adsorption to plasticware. The high LogP (~2.4) means the molecule sticks to polystyrene plates. Fix:

-

Switch to Glass: Use glass-coated plates or low-binding polypropylene (PP) plates.[1][2]

-

Add Surfactant: Include 0.01% Tween-80 or Triton X-100 in the assay buffer to "occupy" the plastic surfaces and solubilize the drug.[1]

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution.

-

Pros: Ethanol is easier to evaporate if you need to remove the solvent later.

-

Cons: Ethanol is more volatile than DMSO. In open-well plates (37°C incubation), ethanol evaporates, causing the compound to precipitate ("crash out") mid-experiment.[1][2] Only use Ethanol for short-term assays or sealed vials.[1][2]

Q4: How do I remove the compound after a reaction?

Answer:

-

Extraction: The compound is highly soluble in Dichloromethane (DCM) or Ethyl Acetate. It will partition almost exclusively into the organic layer during an extraction against water.

-

Volatility: Be careful during rotary evaporation. While the boiling point is higher than DCM, prolonged high-vacuum exposure can lead to product loss.[1][2] Do not heat the bath >40°C during concentration.

References

-

PubChem Compound Summary. "this compound (CID 10866578)."[1][2][3][4] National Center for Biotechnology Information. Accessed Feb 14, 2026.[2] Link

-

Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Validating the use of HP-

-CD for lipophilic drugs). Link -

Fujii, K., et al. (2018).[2] "Fluorous Interactions in Biological Systems." Journal of Fluorine Chemistry. (Context on the behavior of trifluoromethyl groups in aqueous environments). Link

-

Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for LogP and solubility troubleshooting protocols). Link

Sources

Technical Support Center: Purification Techniques for Fluorinated Alcohols

Welcome to the technical support center for the purification of fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Fluorinated alcohols are a unique class of compounds with valuable properties, but their purification often presents distinct challenges compared to their non-fluorinated analogs.[1][2] This resource aims to provide a foundational understanding of these challenges and practical, field-proven solutions.

The introduction of fluorine atoms can significantly alter the physicochemical properties of alcohols, affecting their boiling point, polarity, and hydrogen-bonding capabilities.[1][2] These alterations necessitate specialized purification strategies. This guide will delve into the most common purification techniques—distillation, chromatography, and crystallization—offering detailed protocols and troubleshooting for each.

I. Distillation: The First Line of Purification

Distillation is often the primary method for purifying liquid fluorinated alcohols. However, the unique intermolecular forces in fluorinated compounds can lead to the formation of azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[3][4]

Troubleshooting Distillation Challenges

Q1: My fluorinated alcohol forms an azeotrope with water or other solvents. How can I break it?

A1: Azeotrope formation is a common hurdle. Here are several strategies to overcome this:

-

Azeotropic Distillation: Introduce a third component, known as an entrainer, to form a new, lower-boiling azeotrope with one of the original components.[3][4][5][6] For instance, when dehydrating an alcohol, an entrainer like benzene or cyclohexane can be used to form a ternary azeotrope with water and the alcohol, which can then be distilled off.[3][4][6]

-

Pressure-Swing Distillation: The composition of an azeotrope is often pressure-dependent.[5][6] By altering the distillation pressure, you can shift the azeotropic point, potentially allowing for separation.[6] This involves distilling the mixture in two columns at different pressures.[6]

-

Extractive Distillation: Add a high-boiling, non-volatile solvent that alters the relative volatility of the components in the mixture without forming a new azeotrope.[3] This can facilitate the separation of the original components.

Q2: I'm observing decomposition of my fluorinated alcohol at its boiling point. What can I do?

A2: Thermal instability can be a significant issue. Consider the following:

-

Vacuum Distillation: Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing thermal decomposition.

-

Steam Distillation: For water-immiscible fluorinated alcohols, steam distillation can be a gentle purification method. The compound co-distills with water at a temperature below the boiling point of either component.

Experimental Protocol: Azeotropic Distillation for Water Removal

This protocol outlines the removal of water from a fluorinated alcohol using cyclohexane as an entrainer.

-

Setup: Assemble a standard distillation apparatus with a Dean-Stark trap.

-

Charging the Flask: Add the impure, water-containing fluorinated alcohol and cyclohexane to the distillation flask. The amount of cyclohexane will depend on the specific azeotrope composition.

-

Heating: Gently heat the mixture to boiling.

-

Azeotrope Collection: The water-cyclohexane-alcohol azeotrope will distill and collect in the Dean-Stark trap. Upon condensation, the denser water layer will separate and can be drained, while the cyclohexane layer overflows back into the distillation flask.

-

Completion: Continue the distillation until no more water collects in the trap. The remaining liquid in the flask will be the purified, anhydrous fluorinated alcohol.

Diagram: Azeotropic Distillation Workflow

Caption: Workflow for azeotropic distillation.

II. Chromatographic Purification: For High-Purity Separations

Chromatography is a powerful technique for separating complex mixtures and achieving high levels of purity. The choice of stationary and mobile phases is critical for the successful separation of fluorinated compounds.

Troubleshooting Chromatography Issues

Q1: My fluorinated alcohol shows poor separation from byproducts on a standard silica gel column.

A1: The unique polarity of fluorinated compounds can lead to co-elution with impurities on standard stationary phases.[7][8] Consider these options:

-

Alternative Stationary Phases:

-

Fluorinated Stationary Phases ("Fluorous" Chromatography): These columns have a perfluorinated stationary phase and are particularly effective for separating highly fluorinated compounds from their non-fluorinated or less-fluorinated counterparts.[9]

-

Alumina: Activated alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel and may be effective for removing certain impurities.[10]

-

-

Mobile Phase Modification:

-

Fluorinated Alcohol Additives: Adding a small amount of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can improve peak shape and resolution for some fluorinated analytes.[11][12][13]

-

Ion-Pairing Agents: For ionizable fluorinated alcohols, the addition of an ion-pairing agent to the mobile phase in reversed-phase chromatography can enhance retention and separation.

-

Q2: I'm experiencing low recovery of my polar fluorinated alcohol from the column.

A2: Irreversible adsorption to the stationary phase can be an issue with highly polar compounds.[11]

-

Column Deactivation: Use an end-capped column to minimize interactions with residual silanol groups on the silica surface.[11]

-

Switching Chromatography Mode: For very polar compounds, consider Hydrophilic Interaction Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11]

Experimental Protocol: Flash Chromatography on Silica Gel

This is a general protocol for the purification of a moderately polar fluorinated alcohol.

-

Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your target compound from impurities.

-

Column Packing: Prepare a silica gel column using the chosen solvent system.

-

Sample Loading: Dissolve the crude fluorinated alcohol in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated alcohol.

Diagram: Chromatography Troubleshooting Logic

Caption: Troubleshooting poor chromatography separation.

III. Crystallization: For Solid Fluorinated Alcohols

For solid fluorinated alcohols, crystallization can be a highly effective purification method, particularly for removing small amounts of impurities.[14]

Troubleshooting Crystallization

Q1: My fluorinated alcohol won't crystallize from solution.

A1: Several factors can inhibit crystallization:

-

Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents with varying polarities.

-

Supersaturation: The solution may not be sufficiently concentrated. Slowly evaporate some of the solvent to induce crystallization.

-

Nucleation: The presence of seed crystals can initiate crystallization. If you have a small amount of pure product, add a tiny crystal to the cooled solution. Alternatively, scratching the inside of the flask with a glass rod can sometimes provide nucleation sites.

Q2: The purity of my fluorinated alcohol doesn't improve after crystallization.

A2: This may indicate that the impurities have similar solubility properties to your product.

-

Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

-

Solvent System: Try a different solvent or a mixture of solvents. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better selectivity.

IV. Removal of Specific Impurities

Q1: How can I remove acidic impurities from my fluorinated alcohol?

A1: Acidic impurities, such as residual catalysts or byproducts, can often be removed by:

-

Aqueous Wash: Washing an organic solution of the fluorinated alcohol with a dilute basic solution (e.g., sodium bicarbonate) can neutralize and remove acidic impurities.[15] Be cautious, as some fluorinated compounds can be sensitive to bases.

-

Solid-Phase Extraction: Passing the fluorinated alcohol through a plug of basic alumina can effectively remove acidic impurities.[10][15]

Q2: How do I remove residual water from my fluorinated alcohol?

A2: Water can be a persistent impurity.

-

Drying Agents: Use a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. For very sensitive applications, more rigorous drying with agents like calcium hydride may be necessary, but exercise caution as these can react with alcohols.

-

Azeotropic Distillation: As discussed earlier, this is a very effective method for removing water.[3][4]

-

Molecular Sieves: Adding activated molecular sieves to the fluorinated alcohol can effectively trap water molecules.

V. Safety Precautions

Working with fluorinated compounds requires special attention to safety.

-

Ventilation: Always work in a well-ventilated fume hood.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[18][19] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[18][19]

-

Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

VI. Data Summary

| Purification Technique | Best For | Key Considerations |

| Distillation | Bulk purification of liquid alcohols | Azeotrope formation, thermal stability |

| Chromatography | High-purity separations, complex mixtures | Stationary phase selection, solvent polarity |

| Crystallization | Solid alcohols, removal of minor impurities | Solvent selection, nucleation |

References

- DuPont. (2006). Purification of fluorinated alcohols. Google Patents.

-

Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(5), 1447–1453. [Link]

- Hutton, D. G. (1966). Azeotropic distillation of hydrocarbons with hexafluoroisopropyl alcohol. Google Patents.

-

Daikin Chemicals. (2019). Safety data sheet. Retrieved from [Link]

-

Qiu, X., & Li, Z. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 517–521. [Link]

-

Kimata, K., Hosoya, K., Araki, T., Tanaka, N., & Tani, C. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 31(8), 301–306. [Link]

- DuPont. (2007). Purification of fluorinated alcohols. Google Patents.

-

Komarov, V. A., et al. (2021). Fluorinated ethers. Communication 2. Preparation by the interaction of fluorinated alcohols with diazomethane, addition of polyfluoroalkyl iodides to alkenes, intermolecular dehydration... Journal of Fluorine Chemistry, 249, 109848. [Link]

-

Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 104-108. [Link]

-

Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

-

Lim, D. S., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(7), 993-996. [Link]

-

da Silva, E. F., et al. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]

-

Driplife. (2024). Boiling Water and Fluoride: What You Need to Know. Retrieved from [Link]

- Asahi Glass Company. (2007). Process for producing fluorinated alcohol. Google Patents.

-

Vanegas, J. M., et al. (2014). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 107(4), 893-903. [Link]

- Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.

-

Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1447–1453. [Link]

-

Daikin Chemicals. (2022). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2025). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

-

GWSI. (2024). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

-

MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Retrieved from [Link]

-

Koch Modular. (n.d.). Distillation. Retrieved from [Link]

-

ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Gilar, M., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(9), 1443-1450. [Link]

-

ResearchGate. (2025). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Request PDF. Retrieved from [Link]

-

American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]

-

Alcaide, B., et al. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry, 77(17), 7549-7557. [Link]

-

Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

-

Leaf Home. (2025). How to Remove Fluoride From Drinking Water. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. gwsionline.com [gwsionline.com]

- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 6. kochmodular.com [kochmodular.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. daikinchemicals.com [daikinchemicals.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Support Center: Fluorinated Alcohol Media (HFIP/TFE)

Status: Online Operator: Senior Application Scientist Ticket ID: FA-SOLV-2024 Topic: Troubleshooting Guide for HFIP/TFE Mediated Reactions

Welcome to the Fluorinated Media Support Hub

You are likely here because your reaction is behaving paradoxically. You are using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1] These are not just solvents; they are catalytic media . They do not merely dissolve your reagents; they actively participate in the transition state stabilization of your molecules.

When a reaction in HFIP fails, it rarely fails for the same reasons as a reaction in THF or DCM. This guide addresses the unique physicochemical pathologies of fluorinated alcohols.

Part 1: The Diagnostic Workflow

Before altering your variables, determine how the reaction is failing. Use this logic tree to identify the root cause.

Figure 1: Decision logic for diagnosing failures in fluorinated alcohol synthesis. Blue nodes indicate start, green/red/yellow indicate actionable solutions.

Part 2: Critical Troubleshooting (Q&A)

Category A: Reactivity & Kinetics

Q: My reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help.

-

The Science: HFIP works by forming extended hydrogen-bond networks (clusters) that stabilize transition states. As the reaction progresses, if your product is a strong Hydrogen Bond Acceptor (HBA) (e.g., an amide or amine), it effectively "poisons" the solvent. The product binds to the HFIP protons more strongly than the HFIP binds to itself, breaking the catalytic network.

-

The Fix:

-

Dilution: Paradoxically, diluting the reaction (maintaining HFIP concentration relative to substrate) can free up "bulk" HFIP to restore the network.

-

Lewis Acid Spiking: Add a mild Lewis Acid (e.g., Zn(OTf)₂) to template the network if the H-bonding is disrupted.

-

Q: I am seeing the "HFIP-ether" side product. I thought HFIP was non-nucleophilic?

-

The Science: HFIP is poorly nucleophilic (

), but it is not non-nucleophilic. In reactions involving highly reactive cationic intermediates (like those generated in Pummerer rearrangements or Friedel-Crafts alkylations), the high concentration of solvent allows it to outcompete your nucleophile. -

The Fix:

-

Switch to TFE: Trifluoroethanol is less acidic (pKa 12.4 vs 9.3) and less ionizing, which may tame the cation reactivity.

-

Temperature Control: These trapping reactions often have higher activation energies. Lower the temperature to -20°C; the ionizing power of HFIP increases at low temps (dielectric constant increases), stabilizing the cation without trapping it.

-

Category B: Solubility & Work-up

Q: My inorganic base (K₂CO₃/Cs₂CO₃) is a rock at the bottom of the flask.

-

The Science: Fluorinated alcohols are excellent for dissolving organic molecules (even peptides) but terrible at solvating small inorganic ions due to the fluorous shielding of the carbon backbone.

-

The Fix:

-

Add Water: HFIP/Water (9:1) is a "magic mixture." The water solvates the inorganic ions, while HFIP handles the organic substrate.

-

Organic Bases: Switch to soluble organic bases like 2,6-lutidine or triethylamine, which are fully miscible.

-

Q: I cannot remove the HFIP! It’s stuck to my product even after high vacuum.

-

The Science: HFIP forms incredibly strong hydrogen-bonded complexes with Lewis basic products (amines, ethers, carbonyls). Standard rotary evaporation often fails to break this interaction.

-

The Fix:

-

Azeotropic Wash: HFIP forms a hetero-azeotrope with water and methanol. Dissolve your crude in DCM and wash 3x with water. The water will "steal" the HFIP from your product.

-

The "DCM Chase": Repeatedly dissolving the residue in DCM and re-evaporating helps break the solvate structure.

-

Part 3: Comparative Data (HFIP vs. TFE vs. iPrOH)

Use this table to select the correct media for your mechanism.

| Property | HFIP | TFE | iPrOH | Implication for Synthesis |

| pKa | 9.3 | 12.4 | 17.1 | HFIP can protonate reactive intermediates; TFE is safer for acid-sensitive substrates. |

| H-Bond Donor ( | 1.96 | 1.51 | 0.76 | HFIP is the superior activator for oxidants (e.g., H₂O₂). |

| Nucleophilicity ( | Low | Moderate | High | Use HFIP to stabilize cations; use TFE if HFIP is too acidic/corrosive. |

| Ionizing Power ( | High | Moderate | Low | HFIP promotes SN1-type pathways; iPrOH promotes SN2. |

Part 4: Standardized Protocol

Workflow: HFIP-Promoted C-H Activation (Metal-Free) Target: Biaryl coupling or oxidation of arenes.

-

Preparation:

-

Vessel: Use a borosilicate glass vial with a Teflon-lined cap. Warning: HFIP can leach plasticizers from standard polypropylene syringes.

-

Solvent: Use anhydrous HFIP (distilled over CaH₂ if strictly necessary, though commercial "anhydrous" grades are usually sufficient).

-

-

Reaction Setup:

-

Dissolve Substrate (1.0 equiv) in HFIP (0.1 M - 0.2 M).

-

Note: If substrate is not soluble, sonicate. HFIP dissolves most things eventually.[2]

-

Add Oxidant (e.g., PIFA or DDQ).

-

Critical Step: Monitor the color. A deep color change (often green/blue/red) indicates the formation of the Charge-Transfer (CT) complex or Radical Cation, stabilized by HFIP.

-

-

Execution:

-

Stir at Room Temperature. Heating (>50°C) in HFIP is risky due to its low boiling point (58°C) and vapor pressure.

-

Checkpoint: If reaction is sluggish, add 5% v/v TFE or water to modulate the H-bond network.

-

-

Work-up (The "Buffer Wash" Method):

-

Do not rotovap directly if your product is volatile or acid-sensitive.[3]

-

Dilute reaction mixture with EtOAc (5 volumes).

-

Wash with sat. NaHCO₃ (2x) to neutralize the acidity and remove HFIP into the aqueous layer.

-

Wash with Brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

Part 5: Material Compatibility Warning

HFIP is aggressive.[2][4] It is a potent solvent for many polymers used in lab consumables.

-

SAFE: Glass, Teflon (PTFE), Polypropylene (short term), Stainless Steel.

-

UNSAFE: Polystyrene (Petri dishes), Polycarbonate, some rubber septa (can swell).

-

PPE: HFIP causes immediate, severe eye damage.[2] Goggles are non-negotiable. It is volatile and corrosive to respiratory tracts. Handle only in a fume hood.

References

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[5][6][7] Chemical Reviews.[8]

-

Berkessel, A., et al. (2006). Unveiling the "Booster Effect" of Fluorinated Alcohols: Mechanism of the Epoxidation with Hydrogen Peroxide. Journal of the American Chemical Society.[5]

-

Quasdorf, K. W., & Huters, A. D. (2011). HFIP in Organic Synthesis.[2][6][8][9][10] Organic Letters (Review).[5]

-

Wencel-Delord, J., & Colobert, F. (2016).[11] A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.[6][7][11] Organic Chemistry Frontiers.[11]

-

Shukla, P., et al. (2024). Unravelling the workings of 'miracle solvent' hexafluoro-isopropanol.[6][8][12][13] Angewandte Chemie.[5][12]

Sources

- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sixty Solvents [chem.rochester.edu]

- 3. Troubleshooting [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Unravelling the workings of ‘miracle solvent’ hexafluoro-isopropanol - HIMS - University of Amsterdam [hims.uva.nl]

- 13. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Strategic Fluorination: The Guide to 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

Topic: 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol vs. Other Chiral Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Push-Pull" Specialist

In the landscape of asymmetric synthesis and analysis, This compound (hereafter referred to as

Its value proposition lies in its unique steric-electronic mismatch :

-

The "Push": The tert-butyl group provides massive steric bulk (

-value > 4.5), locking conformational rotation.[1] -

The "Pull": The trifluoromethyl (

) group is intensely electron-withdrawing, significantly lowering the pKa of the hydroxyl proton (approx.[1] pKa ~11-12 vs. ~16 for non-fluorinated alcohols) and creating a distinct

This guide compares

Chemical Profile & Mechanism of Action[1]

The Fluorine-Steric Lock

Unlike standard alkyl auxiliaries,

-

Primary Mode: Chiral Solvating Agent (CSA). It forms diastereomeric H-bonded complexes with basic analytes (amines, sulfoxides, phosphines).[1]

-

Secondary Mode: Covalent Auxiliary. As an ester, the

group deactivates the carbonyl oxygen, altering hydrolysis rates and enolate geometry.[1]

Comparison Table: -Bu-CF -Carbinol vs. Alternatives[1]

| Feature | Pirkle’s Alcohol | (-)-Menthol | |

| Primary Role | NMR CSA ( | NMR CSA ( | Covalent Auxiliary (Esters) |

| Mechanism | H-Bonding + Steric Locking | Steric Shielding | |

| Analyte Scope | Alcohols, Amines, Sulfoxides, Phosphines | Aromatics, | General Carboxylic Acids |

| NMR Utility | High ( | Medium (Aromatic region clutter) | Low (Complex aliphatic region) |

| Cost/Access | Moderate (Enzymatic Resolution) | High (Synthetic complexity) | Low (Natural Product) |

| Hydrolytic Stability | High (Esters are resistant) | N/A (Used non-covalently) | Moderate |

Application 1: Chiral Solvating Agent (CSA) Performance

The most immediate application for drug developers is determining enantiomeric excess (ee%) without derivatization.[1]

The Advantage

Pirkle’s alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) relies on the anthracene ring for shielding.[1] However, its signals often overlap with aromatic analytes in

-

Simplicity: The

group appears as a clean singlet. -

Splitting: Upon complexation with a chiral analyte (e.g., a racemic amine), this singlet splits into two distinct peaks (diastereomeric solvates).[1]

-

Resolution: The chemical shift difference (

) is often significant (0.02 – 0.15 ppm), allowing precise integration.[1]

CSA Experimental Workflow

To determine the ee% of a chiral amine (e.g.,

-

Dissolution: Dissolve 10 mg of the analyte in 0.5 mL of

or -

Addition: Add 2.0 – 4.0 equivalents of enantiopure (S)-

-Bu-CF -

Analysis: Acquire

NMR (with proton decoupling). -

Calculation: Integrate the two

signals.

Figure 1: Mechanism of Chiral Solvating Agent (CSA) interaction via Hydrogen Bonding.[1]

Application 2: Asymmetric Synthesis (Covalent Auxiliary)

While less common than Evans auxiliaries for general alkylation, the esters of

Vs. Menthol Esters[1]

-

Menthol: Relies on the isopropyl group for shielding.[1] The ester carbonyl is electronically standard.[1]

-

-Bu-CF

Key Use Case: Asymmetric Wolff Rearrangement and specific ester enolate alkylations where hydrolytic stability is required (the fluorinated ester is more resistant to accidental hydrolysis than non-fluorinated analogs).[1]

Experimental Protocol: Enzymatic Resolution

The primary barrier to using

Protocol: Kinetic Resolution via Acetylation[1]

Objective: Separate racemic alcohol into (S)-Alcohol and (R)-Acetate.

Reagents:

-

Racemic this compound (10 g, 64 mmol)[1]

-

Vinyl Acetate (3.0 eq, Acyl donor)[1]

-

Immobilized CALB (Novozym 435, 200 mg)[1]

-

MTBE (Methyl tert-butyl ether) or Hexane (Solvent)[1]

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve the racemic alcohol in MTBE (50 mL).

-

Initiation: Add Vinyl Acetate (18 mL) and CALB beads.

-

Incubation: Stir at 30°C – 40°C. Monitor conversion via GC or

NMR.-

Note: The reaction typically stops at 50% conversion (Kinetic Resolution).[1]

-

-

Termination: Filter off the enzyme beads (can be reused).

-

Separation:

-

Hydrolysis (Optional): If the (R)-enantiomer is desired, hydrolyze the (R)-acetate using

in MeOH.

Performance Metrics:

-

Yield: ~45-48% (theoretical max 50% per enantiomer).[1]

-

Enantiomeric Excess (ee): Typically >99% after one pass.[1]

-

E-Value (Selectivity Factor): >100 (Excellent).

Figure 2: Workflow for the enzymatic kinetic resolution of t-Bu-CF3-Carbinol using CALB.

References

-

Enzymatic Resolution: Fishman, A., et al.[1] "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[1] Biotechnology and Bioengineering, 2001.[1] Link(Note: Protocol adapted from standard fluorinated carbinol resolution methodologies utilizing CALB).[1]

-

CSA Application: Pirkle, W. H., et al. "Chiral Solvating Agents."[1] Wikipedia/Review, 2024.[1] Link[1]

-

Fluorine in NMR: Gouilleux, B., et al. "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients."[1][2] Analyst, 2013.[1] Link

-

Asymmetric Synthesis: Meng, J., et al. "Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction."[1] Organic Letters, 2019.[1] Link[1]

-

Chiral Auxiliaries Overview: BenchChem Technical Support.[1] "Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols." BenchChem, 2025.[1] Link[1]

Sources

Benchmarking Guide: 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol as a Chiral Solvating Agent

[1]

Executive Summary: The Case for Fluorinated Aliphatic Alcohols

In the high-throughput optimization of asymmetric synthesis, waiting for chiral HPLC methods is a bottleneck.

While Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) is the industry standard, it relies heavily on

Mechanistic Benchmarking: TFDB-ol vs. The Field

To select the right reagent, one must understand the mode of recognition. The following table contrasts TFDB-ol with established alternatives.

Table 1: Comparative Analysis of Chiral Reagents

| Feature | TFDB-ol (The Candidate) | Pirkle’s Alcohol (TFAE) | Mosher’s Acid Chloride | Eu(hfc)₃ |

| Structure Type | Aliphatic, Bulky ( | Aromatic (Anthracene) | Covalent Derivatizing Agent | Paramagnetic Metal Complex |

| Primary Mechanism | H-Bonding + Steric Locking | H-Bonding + | Diastereomeric Ester Formation | Lewis Acid Coordination |

| Substrate Scope | Best for Aliphatics (Amines, Alcohols) | Best for Aromatics | Universal (requires -OH/-NH) | Lewis Bases (Ketones, Esters) |

| Time to Result | < 10 mins (In-tube mixing) | < 10 mins (In-tube mixing) | > 2 hours (Synthesis + Workup) | < 10 mins (Titration) |

| Line Broadening | Negligible (Sharp signals) | Moderate (Viscosity/Exchange) | Negligible | Severe (Paramagnetic) |

| Sample Recovery | Possible (Evaporation) | Possible (Chromatography) | Difficult (Chemical cleavage) | Difficult (Contamination) |

The "Steric Lock" Mechanism

Unlike Pirkle's alcohol, which uses the anisotropy of the anthracene ring to induce chemical shift differences (

Figure 1: The steric locking mechanism. The t-butyl group of TFDB-ol restricts rotation upon H-bonding, creating distinct magnetic environments for the CF3 reporter group.[1]

Experimental Protocol: Self-Validating ee Determination

A common failure mode in CSA experiments is insufficient reagent concentration.[1] The equilibrium must favor the bound state.[1] This protocol uses a titration method to self-validate the results.[1] If the chemical shift drift does not plateau or show linearity, the data is invalid.

Reagents

-

Analyte: ~5-10 mg of chiral amine/alcohol.[1]

-

Solvent:

or

Step-by-Step Workflow

-

Baseline Scan: Dissolve analyte in 0.6 mL solvent. Acquire a standard

andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Initial Addition (1:1): Add 1.0 equivalent of TFDB-ol. Shake well.

-

Acquisition: Lock, shim carefully (gradient shim is preferred), and acquire

NMR (at least 64 scans for S/N). -

Titration (Saturation Check): Add another 1.0 equivalent (Total 2.0 eq). Acquire spectrum.

-

Phasing: Manually phase the spectra. Autophasing often fails with split peaks of unequal intensity.[1]

-

Integration: Integrate the two

doublets/singlets.-